2(5H)-Furanone, 4-(hydroxymethyl)-

Description

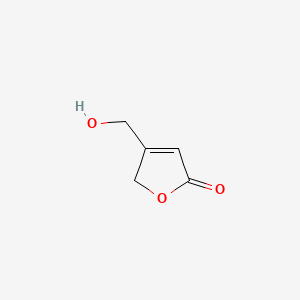

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h1,6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSMEYAHRFTDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230780 | |

| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80904-75-2 | |

| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080904752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Hydroxymethyl)-2(5H)-furanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8RNT3YL82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction to the 4-(Hydroxymethyl)-2(5H)-furanone Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Hydroxymethyl)-2(5H)-furanone

Executive Summary: This guide provides a comprehensive technical overview of 4-(hydroxymethyl)-2(5H)-furanone, a versatile heterocyclic compound. With a focus on its chemical properties, spectroscopic profile, synthetic utility, and applications, this document serves as a critical resource for researchers, chemists, and professionals in drug development. The furanone core, a prevalent motif in numerous natural products, imbues this molecule with significant potential as a chiral building block for complex molecular architectures. This guide delves into the causality behind its reactivity, provides detailed experimental insights, and grounds its claims in authoritative references to ensure scientific integrity and practical applicability.

The 2(5H)-furanone, or butenolide, ring system is a cornerstone of natural product chemistry and medicinal chemistry. Its unique combination of a lactone, an alkene, and often a chiral center, provides a synthetically versatile platform. 4-(Hydroxymethyl)-2(5H)-furanone is a prominent member of this class, distinguished by a primary alcohol functionality that offers an additional site for chemical modification.

While the racemic compound is available, the (S)-enantiomer, (S)-5-(hydroxymethyl)-2(5H)-furanone, is more extensively characterized and valued as a chiral synthon.[1][2] Its defined stereochemistry is crucial for the asymmetric synthesis of bioactive molecules. This guide will cover the properties of the general structure while providing specific data for the well-documented (S)-enantiomer where applicable. Found in nature in plants such as Helleborus lividus, this compound is more than a synthetic curiosity; it is a naturally derived starting material with significant potential.[1]

Compound Identification and Physicochemical Properties

Accurate identification is paramount for reproducible research. The nomenclature for this compound can be ambiguous due to the positional numbering of the substituents versus the core furanone structure.

Nomenclature and Structure

-

Systematic IUPAC Name: 4-(Hydroxymethyl)furan-2(5H)-one[3] or 3-(Hydroxymethyl)-2H-furan-5-one[4]

-

Common Names: 4-(Hydroxymethyl)-γ-crotonolactone, 4-(Hydroxymethyl)but-2-en-4-olide

-

CAS Numbers:

-

Chiral Stereoisomer: The most studied form is (S)-(-)-5-Hydroxymethyl-2(5H)-furanone. The numbering changes based on IUPAC conventions where the chiral center at the 5-position is prioritized.

Physicochemical Data

The physical properties of 4-(hydroxymethyl)-2(5H)-furanone are summarized in the table below. Note the difference in physical state between the racemic mixture and the pure (S)-enantiomer, which is common when a racemate forms a liquid eutectic while the enantiomerically pure form can crystallize effectively.

| Property | Value | References |

| Molecular Formula | C₅H₆O₃ | |

| Molecular Weight | 114.10 g/mol | [5] |

| Appearance | Liquid (Racemic) White to pale yellow solid ((S)-enantiomer) | [3] |

| Melting Point | 41-43 °C ((S)-enantiomer) | |

| Boiling Point | 166-168 °C (at 10 mmHg) | [6] |

| Solubility | Sparingly soluble in water. Soluble in methanol, chloroform. | |

| Optical Rotation | [α]20/D −144° (c = 1 in H₂O) for the (S)-enantiomer | |

| Storage Temperature | 2-8°C or Refrigerator | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides irrefutable confirmation of the molecule's structure and purity. The combination of NMR, IR, and MS creates a unique fingerprint for 4-(hydroxymethyl)-2(5H)-furanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A recent study on a natural extract of Helleborus lividus provided a detailed and validated NMR analysis of (S)-5-hydroxymethyl-2(5H)-furanone.[1] The data robustly confirms the assigned structure.

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key Correlations (COSY & HMBC) |

| H2 (Olefinic) | 6.16 | 122.86 | Correlates with H3 |

| H3 (Olefinic) | 7.50 | 153.97 | Correlates with H2, H5 |

| H5 (Methine) | 5.17 | 84.31 | Correlates with H3, H6a, H6b |

| H6a/H6b (Methylene) | 3.80 / 4.01 | 62.18 | Correlates with H5 |

| C1 (Carbonyl) | - | 173.52 | HMBC correlation with H2, H3, H5 |

Data sourced from Tomi et al., 2022.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule. The gas-phase spectrum from the NIST database shows characteristic absorption bands.[7]

-

~3600-3400 cm⁻¹ (broad): O-H stretching of the primary alcohol.

-

~1750-1780 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated γ-lactone. The conjugation and ring strain typically place this peak at a higher wavenumber than a saturated ester.

-

~1640 cm⁻¹: C=C stretching of the alkene within the ring.

-

~1100-1000 cm⁻¹: C-O stretching vibrations from the lactone and the alcohol.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.[8]

-

Molecular Ion (M⁺): A peak at m/z = 114 corresponds to the molecular weight of C₅H₆O₃.

-

Key Fragments: Common fragmentation pathways include the loss of the hydroxymethyl group (-CH₂OH, m/z = 83) and subsequent loss of carbon monoxide (-CO, m/z = 55), which is characteristic of lactones.

Synthesis and Manufacturing

The synthesis of substituted butenolides like 4-(hydroxymethyl)-2(5H)-furanone often relies on the cyclization of linear precursors or the modification of other furan derivatives. While many patented methods exist for related structures, a general and illustrative approach can be derived from established organic chemistry principles.

General Synthetic Strategy

A common strategy involves an aldol-type condensation followed by intramolecular cyclization and dehydration. For instance, the reaction between glyoxylic acid and propionaldehyde, followed by acid-catalyzed cyclization, is a known route to the related 5-hydroxy-4-methyl-2(5H)-furanone.[9] Adapting this logic, a plausible synthesis for the target molecule could start from readily available 3-carbon and 2-carbon synthons containing the required functionalities.

Representative Experimental Protocol

This protocol is a representative example adapted from the synthesis of structurally similar furanones and should be optimized for specific laboratory conditions.[9][10]

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer, and placed under an inert atmosphere (e.g., Nitrogen).

-

Condensation: A solution of a suitable acetaldehyde equivalent (e.g., a protected enolate) in an anhydrous solvent like THF is cooled to -78 °C. A solution of a glyoxylic acid ester is added dropwise, maintaining the low temperature to control the reaction rate and prevent side reactions. The mixture is stirred for 2-4 hours.

-

Workup 1 (Quenching): The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Cyclization: The solvent is removed under reduced pressure to yield the crude linear adduct. This adduct is then dissolved in a solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water formed during the cyclization.

-

Workup 2 (Purification): Once the reaction is complete (monitored by TLC), the mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid, and then washed with brine.

-

Final Purification: The solvent is evaporated, and the crude product is purified by vacuum distillation or silica gel column chromatography to yield the final 4-(hydroxymethyl)-2(5H)-furanone.

Chemical Reactivity and Synthetic Utility

The molecule's value lies in its predictable reactivity at three distinct sites: the conjugated system, the lactone carbonyl, and the primary alcohol.

Reactivity of the Furanone Core

The α,β-unsaturated lactone is the dominant functional group. The electron-withdrawing effect of the carbonyl group polarizes the double bond, making the β-carbon (C3) electrophilic and susceptible to conjugate (Michael) addition by soft nucleophiles. This reaction is fundamental to building molecular complexity from the furanone core. The carbonyl group itself can be attacked by strong nucleophiles, leading to ring-opening.

Reactions of the Hydroxymethyl Group

The primary alcohol at the C4 position behaves as a typical alcohol. It can be:

-

Esterified with acyl chlorides or carboxylic acids to form esters.

-

Etherified to form ethers.

-

Oxidized under controlled conditions (e.g., using PCC or Dess-Martin periodinane) to the corresponding aldehyde, or with stronger oxidizing agents to a carboxylic acid. This provides a handle to introduce new functionalities and extend carbon chains.

Application as a Chiral Synthon

The true power of (S)-5-(hydroxymethyl)-2(5H)-furanone in drug development lies in its use as a chiral building block. The stereocenter at C5 is transferred to the new, more complex molecule, avoiding the need for costly chiral separations or asymmetric syntheses later in the sequence. It has been successfully employed as a starting material for:

-

Partially saturated heterocycles: Through diastereoselective ring transformations.

-

Natural Products: Such as the neurotransmitter agonist (+)-muscarine.

-

Antiviral Agents: Including precursors to 3′-Ethynylthymidine.

Applications in Research and Drug Development

The 2(5H)-furanone motif is not merely a synthetic tool but is also a "privileged scaffold" found in many bioactive compounds.

-

Antimicrobial and Anti-Biofilm Activity: While the parent compound has limited reported bioactivity, derivatives of 2(5H)-furanone have been extensively studied for their ability to interfere with bacterial quorum sensing and inhibit biofilm formation, a critical factor in persistent infections.[11] This makes the scaffold an attractive starting point for the development of novel anti-infective agents.

-

Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of complex molecules. Its functional handles allow for its incorporation into larger structures through reactions like the Maillard reaction, which is crucial in flavor chemistry but also provides pathways to complex nitrogen-containing heterocycles.[12][13]

Safety and Handling

As a laboratory chemical, 4-(hydroxymethyl)-2(5H)-furanone requires appropriate handling to ensure safety.

-

GHS Hazard Classification: The compound is classified as a hazardous substance.[3][4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended PPE: Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to ensure stability.[3]

Conclusion

4-(Hydroxymethyl)-2(5H)-furanone is a functionally rich and synthetically valuable molecule. Its well-defined chemical properties, predictable reactivity, and the availability of an enantiomerically pure form make it an indispensable tool for organic synthesis. For researchers in drug discovery and development, this furanone derivative offers a robust and versatile platform for accessing novel and complex molecular architectures, paving the way for the creation of next-generation therapeutics.

References

-

Molinspiration. (n.d.). Synthesis of 4-Hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone (Compound 7). Retrieved from [Link]

-

PubChem. (n.d.). 5-(hydroxymethyl)-2(5H)-furanone. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1997). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.

- Google Patents. (2014). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

-

PubChem. (n.d.). 4-(Hydroxymethyl)-2,5-dihydrofuran-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). (S)-5-Hydroxymethyl-2[5H]-furanone - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Tomi, F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

ResearchGate. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone.... Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-(-)-5-Hydroxymethyl-2(5H)-furanone - Optional[FTIR] - Spectrum. Wiley-VCH GmbH. Retrieved from [Link]

-

NIST. (n.d.). (S)-5-Hydroxymethyl-2[5H]-furanone - Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (2011). Formation of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone through Maillard Reaction Based on Pentose Sugars. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

RightAnswer. (n.d.). IntegratedAnswer Search. Retrieved from [Link]

-

MDPI. (n.d.). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Retrieved from [Link]

- Google Patents. (1981). US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues.

-

Hof, C., et al. (2003). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. Applied and Environmental Microbiology. Retrieved from [Link]

-

Latypova, L. G., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology. Retrieved from [Link]

Sources

- 1. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Hydroxymethyl)-2(5H)-furanone | 80904-75-2 [sigmaaldrich.com]

- 4. 4-(Hydroxymethyl)-2,5-dihydrofuran-2-one | C5H6O3 | CID 157706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(hydroxymethyl)-2(5H)-furanone | C5H6O3 | CID 144863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas Landing [thermofisher.com]

- 7. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]

- 8. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]

- 9. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 10. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 4-(Hydroxymethyl)-2(5H)-furanone

Introduction

4-(Hydroxymethyl)-2(5H)-furanone, a member of the furanone family, is a five-membered heterocyclic lactone with a hydroxymethyl substituent. Its structure presents a unique combination of functional groups—a lactone ring, a conjugated double bond, and a primary alcohol—that dictate its physicochemical properties and reactivity. This guide provides a comprehensive overview of the solubility and stability of 4-(hydroxymethyl)-2(5H)-furanone, offering valuable insights for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related furanone derivatives and established principles of organic chemistry to provide a robust predictive framework.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(hydroxymethyl)-2(5H)-furanone is essential for its handling and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | |

| Molecular Weight | 114.10 g/mol | |

| Appearance | Varies; related furanones are often colorless to pale yellow liquids or crystalline solids. | [1] |

| Melting Point | 41-43 °C (for the isomer 5-(hydroxymethyl)-2(5H)-furanone) | [2] |

| Boiling Point | 334.754 °C at 760 mmHg (for the isomer 5-(hydroxymethyl)-2(5H)-furanone) | [2] |

| pKa (Predicted) | 13.51 ± 0.10 (for the isomer 5-(hydroxymethyl)-2(5H)-furanone) | [2] |

| LogP (Predicted) | -0.53970 (for the isomer 5-(hydroxymethyl)-2(5H)-furanone) | [2] |

Note: Some data presented is for the isomeric compound 5-(hydroxymethyl)-2(5H)-furanone, which is expected to have similar, but not identical, properties.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing bioavailability, formulation, and routes of administration. The presence of both a polar hydroxymethyl group and a lactone ring suggests that 4-(hydroxymethyl)-2(5H)-furanone will exhibit a degree of solubility in both polar and some organic solvents.

Aqueous Solubility

Solubility in Organic Solvents

For 5-(hydroxymethyl)-2(5H)-furanone, slight solubility in chloroform and methanol has been reported.[2] The solubility in a range of common organic solvents can be predicted based on the principle of "like dissolves like."

Predicted Solubility of 4-(hydroxymethyl)-2(5H)-furanone in Common Solvents:

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Moderate | Capable of hydrogen bonding. |

| Methanol | 5.1 | Soluble | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | 4.3 | Soluble | Polar protic solvent. |

| Isopropanol | 3.9 | Soluble | Less polar than methanol and ethanol. |

| Acetonitrile | 5.8 | Moderately Soluble | Polar aprotic solvent. |

| Acetone | 5.1 | Moderately Soluble | Polar aprotic solvent. |

| Ethyl Acetate | 4.4 | Slightly Soluble | Moderately polar solvent. |

| Dichloromethane | 3.1 | Slightly Soluble | Non-polar solvent with some dipole moment. |

| Toluene | 2.4 | Sparingly Soluble | Non-polar aromatic solvent. |

| Hexane | 0.1 | Insoluble | Non-polar aliphatic solvent. |

Stability Profile

The stability of 4-(hydroxymethyl)-2(5H)-furanone is a crucial consideration, as degradation can lead to loss of potency and the formation of potentially toxic impurities. The lactone ring, in particular, is susceptible to hydrolysis, especially under basic conditions.

pH-Dependent Stability and Hydrolysis

The ester linkage within the lactone ring of 4-(hydroxymethyl)-2(5H)-furanone is prone to hydrolysis. This reaction is typically catalyzed by both acid and base.

-

Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the lactone can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Neutral Conditions: At neutral pH, the rate of hydrolysis is generally at its minimum.

-

Basic Conditions: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to rapid ring-opening. This process is generally irreversible.

While a specific pH-rate profile for 4-(hydroxymethyl)-2(5H)-furanone is not available, studies on the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) have shown it to be unstable at all pH values, with the rate of degradation increasing with pH.[4]

Predicted Degradation Pathway under Basic Conditions:

Caption: Predicted hydrolysis of 4-(hydroxymethyl)-2(5H)-furanone.

Thermal Stability

Thermal stress can induce degradation of furanone derivatives. Theoretical studies on the thermal decomposition of 2(5H)-furanones suggest that a primary degradation pathway involves a hydrogen transfer reaction leading to a ring-opened ketenoic aldehyde intermediate.[5][6] The presence of the hydroxymethyl group may influence the activation energy of this process and potentially introduce alternative degradation pathways, such as dehydration.

Studies on the thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF), a related furan derivative, have shown that it can degrade to form 5-methylfurfural and 2,5-furandicarboxaldehyde.[7]

Photostability

The conjugated system within the 2(5H)-furanone ring suggests a potential for photosensitivity. Compounds with chromophores that absorb ultraviolet and visible light may undergo photodegradation. According to the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is an essential part of stress testing for new drug substances and products.[5]

Experimental Protocols

To obtain definitive data on the solubility and stability of 4-(hydroxymethyl)-2(5H)-furanone, the following experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of 4-(hydroxymethyl)-2(5H)-furanone to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, methanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of 4-(hydroxymethyl)-2(5H)-furanone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L.

Caption: Forced degradation study workflow.

Conclusion

While specific quantitative data for 4-(hydroxymethyl)-2(5H)-furanone remains limited, this technical guide provides a comprehensive framework for understanding its likely solubility and stability characteristics based on its chemical structure and data from analogous compounds. The provided experimental protocols offer a clear path for researchers to generate the necessary empirical data to support drug development and formulation activities. Further investigation into the degradation pathways and kinetics of this molecule is warranted to fully elucidate its chemical behavior.

References

-

Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936-6951. [Link]

-

Molbase. (n.d.). 4-Hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone. [Link]

-

European Medicines Agency. (1996). ICH Topic Q1 B: Photostability Testing of New Drug Substances and Products. [Link]

-

Nikolov, Z. L., & Yaylayan, V. A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(18), 10275–10282. [Link]

-

Berber, E., et al. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441. [Link]

-

LookChem. (n.d.). 4-Hydroxy-2(5H)-furanone. [Link]

-

Chen, Y., & Sidisky, L. M. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(38), 6817–6822. [Link]

-

Mackie, R. K., et al. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A, 119(28), 7854–7865. [Link]

-

Mackie, R. K., et al. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. ResearchGate. [Link]

-

Chen, Y., & Sidisky, L. M. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate. [Link]

-

Nikolov, Z. L., & Yaylayan, V. A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. ResearchGate. [Link]

-

Xiao, Y., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Foods, 10(9), 2149. [Link]

- Google Patents. (n.d.). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.

-

Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). ResearchGate. [Link]

- Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

-

PubChem. (n.d.). 4-(Hydroxymethyl)-2,5-dihydrofuran-2-one. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

LookChem. (n.d.). 5-(Hydroxymethyl)-2(5H)-furanone. [Link]

-

Singh, R., & Rehman, Z. U. (2013). Forced degradation study an essential approach to develop stability indicating method. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. [Link]

-

Scilit. (n.d.). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography–mass spectrometry. [Link]

-

Wikipedia. (n.d.). Andrographolide. [Link]

-

Alsante, K. M., et al. (2014). Pharmaceutical forced degradation studies with regulatory consideration. ResearchGate. [Link]

-

Gschwander, S., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules, 24(7), 1333. [Link]

-

Thorat, S. S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]

-

Maroselli, T., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Journal of Analytical Methods in Chemistry, 2022, 9580338. [Link]

-

The Good Scents Company. (n.d.). (S)-5-hydroxymethyl-2(5H)-furanone. [Link]

-

Ollis, M., et al. (2023). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Advances, 13(27), 18455-18471. [Link]

-

PubChem. (n.d.). 2(5H)-Furanone. [Link]

-

Ollis, D. F. (2019). Kinetics of Photocatalyzed Reactions: Five Lessons Learned. Frontiers in Chemistry, 7, 378. [Link]

-

Muneer, M., & Qamar, M. (2015). Photocatalytic Degradation of Organic Pollutants: Mechanisms and Kinetics. ResearchGate. [Link]

-

Nguyen, T. V., et al. (2023). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Advances, 13(27), 18455-18471. [Link]

-

The Good Scents Company. (n.d.). shoyu furanone. [Link]

-

Bronze-Uhle, E. S., et al. (2006). Enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5 H)-one derivatives. Journal of Molecular Catalysis A: Chemical, 259(1-2), 103-107. [Link]

-

SciSpace. (n.d.). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. [Link]

-

PubChem. (n.d.). 5-(hydroxymethyl)-2(5H)-furanone. [Link]

-

Pharmaffiliates. (n.d.). 5-Hydroxy-4-methyl-2(5H)-furanone. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 5-(Hydroxymethyl)-2(5H)-furanone|lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.atu.ie [pure.atu.ie]

- 6. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 4-(Hydroxymethyl)-2(5H)-Furanone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, chemical properties, and biological activities of 4-(hydroxymethyl)-2(5H)-furanone. This simple butenolide, a member of the furanone family, has been identified in select plant species, suggesting its role as a secondary metabolite. While research specifically focused on this compound is emerging, this guide synthesizes the available data and draws logical inferences from closely related, well-studied furanones to provide a foundational resource for researchers, scientists, and professionals in drug development and natural product chemistry. The guide details its known natural sources, proposes a putative biosynthetic pathway, outlines its chemical characterization, and discusses its potential biological significance, supported by experimental data and in-depth analysis.

Introduction: The Significance of the Furanone Scaffold in Nature

The 2(5H)-furanone ring system is a privileged scaffold in a vast array of natural products, exhibiting a wide spectrum of biological activities. These α,β-unsaturated γ-lactones are found in diverse natural sources, from marine algae to terrestrial plants and microorganisms. A notable example is the array of brominated furanones produced by the red alga Delisea pulchra, which act as a chemical defense against bacterial colonization by interfering with quorum sensing. The inherent reactivity of the butenolide ring, coupled with various substitutions, gives rise to a range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.

This guide focuses specifically on 4-(hydroxymethyl)-2(5H)-furanone, a structurally simpler member of this family. Its hydroxyl group offers a potential site for glycosylation or esterification, suggesting it may serve as a precursor to more complex molecules in nature. Understanding the natural occurrence and biological context of this foundational furanone is crucial for exploring its potential applications in pharmacology and as a chiral synthon in organic synthesis.

Natural Occurrence and Isolation

The documented natural presence of 4-(hydroxymethyl)-2(5H)-furanone is currently limited to a few plant species. This suggests a specialized role for the compound within these organisms.

Identified Natural Sources

Current literature and chemical databases report the presence of 4-(hydroxymethyl)-2(5H)-furanone in the following plant species:

-

Hemsleya ellipsoidea : A plant belonging to the Cucurbitaceae family, traditionally used in Chinese medicine.

-

Nephelium lappaceum (Rambutan) : A tropical fruit tree native to Southeast Asia.[1] The fruit is widely consumed, and various parts of the plant, including the peel, are known to be rich in phytochemicals.[2][3][4]

While the presence of the compound is noted, detailed studies on its concentration and the specific plant part in which it is most abundant are not yet extensively published. For comparison, a closely related isomer, (S)-5-(hydroxymethyl)-2(5H)-furanone , has been isolated from Helleborus lividus subsp. corsicus and quantified to be a major component (nearly 85%) of the dichloromethane leaf extract, constituting approximately 1.7% of the fresh leaf mass.[5][6] This highlights that hydroxymethyl-furanones can be significant constituents in certain plant tissues.

General Protocol for Isolation and Quantification

While a specific, validated protocol for the isolation of 4-(hydroxymethyl)-2(5H)-furanone from its natural sources is not extensively detailed in the literature, a general methodology can be adapted from the successful isolation of its 5-hydroxymethyl isomer.[6]

Step-by-Step Methodology:

-

Extraction:

-

Fresh or dried plant material (e.g., leaves, fruit peel) is macerated in a suitable organic solvent. Dichloromethane has proven effective for the extraction of the 5-hydroxymethyl isomer.[6]

-

The choice of solvent should be guided by the polarity of the target compound. Given the hydroxyl group, solvents of intermediate polarity are appropriate.

-

The extraction is typically performed at room temperature over a period of 24-48 hours, followed by filtration.

-

-

Solvent Partitioning (Optional):

-

The crude extract can be subjected to liquid-liquid partitioning to remove highly polar or non-polar impurities. For instance, partitioning between n-hexane and methanol/water can separate lipids and other non-polar compounds.

-

-

Chromatographic Purification:

-

Column Chromatography: The concentrated extract is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate, is used to separate fractions based on polarity.

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the target compound. A suitable developing solvent system (e.g., petroleum ether/ethyl acetate) and visualization under UV light or with a staining reagent (e.g., potassium permanganate) are employed.[7]

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC with a C18 column is a suitable technique. A mobile phase of methanol and water is commonly used.

-

-

Quantification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A validated 1H NMR method, using an internal standard such as vanillin, can be employed for accurate quantification.[6] The integration of a characteristic proton signal of 4-(hydroxymethyl)-2(5H)-furanone is compared to the integration of a known proton signal of the internal standard.

-

Biosynthesis of 4-(Hydroxymethyl)-2(5H)-Furanone

The precise biosynthetic pathway of 4-(hydroxymethyl)-2(5H)-furanone has not been elucidated. However, based on the well-studied biosynthesis of other furanones and related natural products, a putative pathway can be proposed.

Proposed Biosynthetic Pathway from Ascorbic Acid

L-ascorbic acid (Vitamin C) is a plausible precursor for the biosynthesis of C5 butenolides. The biosynthesis of L-ascorbic acid itself proceeds through different pathways in plants and animals.[8][9][10][11] In plants, the final step involves the oxidation of L-galactono-1,4-lactone.[8]

The structural similarity between ascorbic acid and 4-(hydroxymethyl)-2(5H)-furanone suggests that the latter could be a degradation or metabolic product of the former. This pathway would involve the oxidative degradation of the ascorbic acid backbone.

Caption: A putative biosynthetic pathway for 4-(hydroxymethyl)-2(5H)-furanone from L-ascorbic acid.

Causality Behind the Proposed Pathway

-

Precursor Availability: Ascorbic acid is ubiquitous and often abundant in plant tissues, making it a readily available precursor.

-

Chemical Feasibility: The core structure of 4-(hydroxymethyl)-2(5H)-furanone is embedded within the structure of ascorbic acid. Enzymatic oxidation and subsequent decarboxylation and rearrangement are common biochemical transformations that could lead to the formation of the furanone ring.

-

Analogy to Other Pathways: The formation of other furan-containing compounds from carbohydrate precursors is well-established. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is biosynthesized from D-fructose-1,6-bisphosphate in strawberries and by the yeast Zygosaccharomyces rouxii.[12]

Further research involving isotopic labeling studies is necessary to validate this proposed pathway and identify the specific enzymes involved.

Chemical Characterization

Accurate identification of 4-(hydroxymethyl)-2(5H)-furanone relies on a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | [13] |

| Molecular Weight | 114.10 g/mol | [13] |

| IUPAC Name | 4-(hydroxymethyl)furan-2(5H)-one | [13] |

| CAS Number | 80904-75-2 | [13] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl proton, the methylene protons of the hydroxymethyl group, and the methylene protons in the furanone ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the olefinic carbons, the carbon bearing the hydroxymethyl group, the hydroxymethyl carbon itself, and the ring methylene carbon. Predicted ¹³C NMR data is available in public databases.[14][15] For comparison, the experimentally determined NMR data for the 5-hydroxymethyl isomer is well-documented.[5]

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 114. Characteristic fragmentation patterns for furanones have been studied and can aid in structural confirmation.[16] The fragmentation would likely involve the loss of the hydroxymethyl group and other characteristic cleavages of the furanone ring.[16][17][18]

-

-

Infrared (IR) Spectroscopy:

Biological Activities and Potential Applications

Specific biological activity studies on 4-(hydroxymethyl)-2(5H)-furanone are limited. However, the broader class of furanones is known for a range of pharmacological effects, which provides a basis for predicting the potential activities of this compound.

Anti-inflammatory Activity

Many furanone derivatives have demonstrated significant anti-inflammatory properties.[21][22][23][24] The proposed mechanisms often involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes.[25] Some furanones also inhibit the production of pro-inflammatory cytokines like TNF-α.[25] The hydroxymethyl group on the furanone ring could potentially modulate this activity.

Caption: General mechanism of anti-inflammatory action of furanone derivatives.

Antimicrobial and Quorum Sensing Inhibition

As previously mentioned, halogenated furanones are potent inhibitors of bacterial quorum sensing.[21] While 4-(hydroxymethyl)-2(5H)-furanone is not halogenated, the core furanone structure is a known pharmacophore for this activity. It is plausible that this compound could exhibit weak to moderate antimicrobial or anti-biofilm activity.

Cytotoxicity

The cytotoxicity of furanones has been investigated, with some derivatives showing potent activity against cancer cell lines.[26] For instance, certain 3,4-dihalogenated 2(5H)-furanones have displayed cytotoxicity in the low micromolar and even nanomolar range.[26] The pro-oxidative properties of some furanones, leading to the generation of reactive oxygen species, have been implicated in their DNA-damaging effects.[12] The potential cytotoxicity of 4-(hydroxymethyl)-2(5H)-furanone would need to be evaluated to determine its therapeutic window for any potential applications.

Applications in Chemical Synthesis

The chiral center and functional groups of hydroxymethyl-furanones make them valuable building blocks in organic synthesis. For example, (S)-5-(hydroxymethyl)-2(5H)-furanone is a recognized synthon for the synthesis of various natural and pharmaceutical products.[6] Similarly, 4-(hydroxymethyl)-2(5H)-furanone could serve as a versatile starting material for the synthesis of more complex molecules.

Conclusion and Future Directions

4-(hydroxymethyl)-2(5H)-furanone represents a simple, naturally occurring furanone with potential for further scientific exploration. While its known natural distribution is currently narrow, the detailed investigation of its isomer in Helleborus suggests that it may be a more significant, yet overlooked, natural product.

Future research should focus on:

-

Comprehensive Phytochemical Screening: A broader screening of plant species, particularly within the Cucurbitaceae and Sapindaceae families, could reveal additional natural sources.

-

Isolation and Characterization: Detailed studies are needed to isolate and fully characterize 4-(hydroxymethyl)-2(5H)-furanone from its known sources, including determination of its absolute stereochemistry.

-

Biosynthetic Pathway Elucidation: Isotopic labeling studies are required to confirm its biosynthetic origins, likely from carbohydrate metabolism.

-

Biological Activity Profiling: A comprehensive evaluation of its anti-inflammatory, antimicrobial, and cytotoxic activities is warranted to understand its pharmacological potential.

This technical guide provides a solid foundation for these future investigations, paving the way for a deeper understanding of the role of 4-(hydroxymethyl)-2(5H)-furanone in nature and its potential applications.

References

-

Ghayur, A., & Afzal, O. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 19(3), 234-245. [Link]

-

El-Sayed, N. F., et al. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1085-1098. [Link]

-

Rani, I., et al. (2021). ANTI-INFLAMMATORY, ANALGESIC AND ANTIMICROBIAL ACTIVITIES OF SOME SYNTHETIC FURANONES AND THEIR PYRROLONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 12(6), 3339-3348. [Link]

-

El-Sayed, N. F., et al. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1085–1098. [Link]

-

Kumar, A., et al. (2010). Synthesis and pharmacological evaluation of 2(3H)-furanones and 2(3H)-pyrrolones, combining analgesic and antiinflammatory properties with reduced gastrointestinal toxicity and lipid peroxidation. Archiv der Pharmazie, 343(5), 267-277. [Link]

-

Schiefner, A., et al. (2013). Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Biological Chemistry, 288(23), 16688-16698. [Link]

-

Fay, L. B., Huynh-Ba, T., & Blank, I. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(1), 256-260. [Link]

-

PubChem. (n.d.). 4-(Hydroxymethyl)-2,5-dihydrofuran-2-one. National Center for Biotechnology Information. [Link]

-

de Groot, A., et al. (1997). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Archiv der Pharmazie, 330(11), 331-336. [Link]

-

Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Molecules, 18(6), 6936-6951. [Link]

-

de la Fuente, C., et al. (2003). Enzymatic formation of (1) 2-hydroxy-5-methyl-3-hexanone and (2) 3-hydroxy-5-methyl-2-hexanone. Journal of Agricultural and Food Chemistry, 51(2), 443-446. [Link]

-

Gopinath, A., et al. (2012). L-Ascorbic Acid in Organic Synthesis: A Facile Synthesis of 4-(Butenolide-5-methylidenyl)-1,4-dihydropyridines. Tetrahedron Letters, 53(40), 5354-5358. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0321005). [Link]

-

ResearchGate. (n.d.). In vitro and in vivo toxicity of selected furanones. A) Cytotoxicity in human kidney cells... [Link]

-

Maroselli, T., Paoli, M., & Bighelli, A. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Journal of Analytical Methods in Chemistry, 2022, 9580338. [Link]

-

PubChem. (n.d.). 5-(hydroxymethyl)-2(5H)-furanone. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-(Hydroxymethyl)-2,5-dihydrofuran-2-one. National Center for Biotechnology Information. [Link]

-

Maroselli, T., Paoli, M., & Bighelli, A. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Journal of Analytical Methods in Chemistry, 2022, 9580338. [Link]

-

Lele, S. S. (2024). Phytochemical and Pharmacological Properties of Rambutan (Nappecium lappaceum L.) and its industrial usage. Journal of Survey in Fisheries Sciences, 10(4S), 2341-2350. [Link]

-

NIST. (n.d.). (S)-5-Hydroxymethyl-2[5H]-furanone. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 2(5H)-Furanone. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0039778). [Link]

-

SpectraBase. (n.d.). (S)-(-)-5-Hydroxymethyl-2(5H)-furanone. [Link]

-

NIST. (n.d.). 4-Methyl-5H-furan-2-one. NIST Chemistry WebBook. [Link]

-

Science Alert. (n.d.). Physico-chemical Properties and Biological Activities of Rambutan (Nephelium lappaceum L.) Fruit. [Link]

-

OUCI. (2018). Improved synthesis of 2,5-bis(hydroxymethyl)furan from 5-hydroxymethylfurfural using acclimatized whole cells entrapped in calcium alginate. Catalysis Science & Technology, 8(19), 4945-4953. [Link]

-

Wikipedia. (n.d.). Andrographolide. [Link]

-

Pharmaffiliates. (n.d.). 5-Hydroxy-4-methyl-2(5H)-furanone. [Link]

-

Thitilertdecha, N., et al. (2022). Phytochemical Composition and Bioactivities of Aqueous Extract of Rambutan (Nephelium lappaceum L. cv. Rong Rian) Peel. Plants, 11(9), 1236. [Link]

-

Loewus, F. A. (1999). L-ascorbic acid biosynthesis. Vitamins and Hormones, 58, 1-40. [Link]

-

Ong, P. K., Acree, T. E., & Lavin, E. H. (1998). Characterization of Volatiles in Rambutan Fruit (Nephelium lappaceum L.). Journal of Agricultural and Food Chemistry, 46(2), 611-615. [Link]

-

Gest, H. (2015). Ascorbate Biosynthesis: A cross-kingdom history. eLife, 4, e06369. [Link]

-

ResearchGate. (2023). Study of Pharmacological Activities and Chemical Content of Rambutan (Nephelium Lappaceum L.) Fruit Peel Extract: A Systematic Review. [Link]

-

Brem, A. G., & Paolocci, F. (2024). Structure, mechanism, and evolution of the last step in vitamin C biosynthesis. Nature Communications, 15(1), 4192. [Link]

-

Wheeler, G. L., et al. (2015). Evolution of alternative biosynthetic pathways for vitamin C following plastid acquisition in photosynthetic eukaryotes. eLife, 4, e06369. [Link]

Sources

- 1. US20160244791A1 - Methods and enzymes for producing hydroxymethylfurfural - Google Patents [patents.google.com]

- 2. umpir.ump.edu.my [umpir.ump.edu.my]

- 3. Phytochemical Composition and Bioactivities of Aqueous Extract of Rambutan (Nephelium lappaceum L. cv. Rong Rian) Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: C orsicus Leaves from Corsica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]

- 8. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ascorbate Biosynthesis: A cross-kingdom history | eLife [elifesciences.org]

- 10. Structure, mechanism, and evolution of the last step in vitamin C biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evolution of alternative biosynthetic pathways for vitamin C following plastid acquisition in photosynthetic eukaryotes | eLife [elifesciences.org]

- 12. mdpi.com [mdpi.com]

- 13. 4-(Hydroxymethyl)-2,5-dihydrofuran-2-one | C5H6O3 | CID 157706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0321005) [np-mrd.org]

- 15. hmdb.ca [hmdb.ca]

- 16. imreblank.ch [imreblank.ch]

- 17. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Methyl-5H-furan-2-one [webbook.nist.gov]

- 19. (S)-5-Hydroxymethyl-2[5H]-furanone [webbook.nist.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijpsr.com [ijpsr.com]

- 23. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Furanone Scaffold as a Privileged Structure in Biology and Medicine

An In-depth Technical Guide to the Biological Significance of the Furanone Ring System

The furanone ring, a five-membered heterocyclic motif, represents a cornerstone in the architecture of countless natural and synthetic molecules of profound biological importance.[1][2] Found in sources as diverse as marine algae, plants, and microorganisms, this scaffold is recognized in medicinal chemistry as a "privileged structure," implying its capacity to bind to multiple, distinct biological targets and exhibit a wide array of pharmacological effects.[3][4] The most studied isomers, the 2(5H)-furanones (α,β-unsaturated γ-lactones), are particularly noteworthy. A prime example comes from the marine red alga Delisea pulchra, which produces a suite of brominated furanones as a sophisticated chemical defense to prevent bacterial colonization on its surface.[3][5][6] This natural innovation has catalyzed extensive research, revealing that the furanone core is central to a spectrum of activities including antimicrobial, anti-inflammatory, antioxidant, and potent cytotoxic effects against cancer cells.[3][7]

This technical guide offers a comprehensive exploration of the biological significance of the furanone ring system. We will dissect the key molecular mechanisms underpinning its diverse activities, present quantitative data from seminal studies, and provide detailed experimental protocols. This document is designed to serve as a vital resource for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this versatile pharmacophore.

Part 1: A Paradigm Shift in Antimicrobial Strategy: Furanones as Anti-Virulence Agents

The escalating crisis of antibiotic resistance necessitates novel therapeutic approaches that extend beyond direct bactericidal or bacteriostatic action. Furanone derivatives are at the forefront of this paradigm shift, primarily functioning as anti-virulence agents.[3] Instead of killing bacteria, they disarm them by disrupting the communication and coordination systems essential for establishing infections. This strategy imposes less selective pressure for the development of resistance, making it a highly promising avenue for next-generation antimicrobial therapies.[8][9]

Mechanism 1: Quorum Sensing (QS) Inhibition

Quorum sensing (QS) is a sophisticated cell-to-cell communication process that bacteria employ to monitor their population density and collectively regulate gene expression.[10][11] This coordinated behavior includes the production of virulence factors and the formation of resilient biofilms.

Mechanism 2: Inhibition and Disruption of Biofilms

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, notorious for their role in chronic infections and their profound resistance to conventional antibiotics. Furanones have demonstrated remarkable efficacy in preventing biofilm formation across a range of clinically relevant pathogens. Studies have shown that brominated furanones significantly inhibit biofilm formation by Salmonella enterica, Staphylococcus epidermidis, and P. aeruginosa at non-growth-inhibiting concentrations.[19][20][21] This anti-biofilm activity is a direct consequence of QS inhibition but also involves other mechanisms, such as the interference with flagellar biosynthesis in Salmonella.[20] Furthermore, furanones can render existing biofilms more susceptible to antibiotic treatment, highlighting their potential in combination therapies.[20]

Table 1: Biofilm Inhibitory Activity of Brominated Furanones against Salmonella enterica [21]

| Compound | Alkyl Chain | IC₅₀ (µM)¹ | Growth-Related Concentration (µM)² |

|---|---|---|---|

| Fur-1 | None | 10 | 30 |

| Fur-2 | None | 15 | 40 |

| Fur-3 | None | 15 | 30 |

| Fur-5 | Ethyl | 50 | >100 |

| Fur-6 | Propyl | 100 | >100 |

| Fur-8 | Pentyl | 60 | >100 |

¹ IC₅₀: Concentration needed to inhibit biofilm formation by 50%. ² GRC: Lowest concentration at which a delay in planktonic growth was observed.

Experimental Protocol: Microtiter Plate Biofilm Assay

This protocol provides a standardized method for quantifying the effect of furanone compounds on bacterial biofilm formation.

-

Preparation: Grow a bacterial culture (e.g., S. epidermidis) overnight in a suitable medium (e.g., Tryptic Soy Broth).

-

Inoculum Standardization: Dilute the overnight culture 1:100 in fresh medium.

-

Compound Preparation: Prepare serial dilutions of the furanone test compound in the same medium. Include a solvent control (e.g., ethanol) and a no-treatment control.[18]

-

Incubation: Add 200 µL of the standardized inoculum to each well of a 96-well polystyrene microtiter plate. Add the test compounds to the appropriate wells. Incubate the plate at 37°C for 18-24 hours without agitation to allow biofilm formation.[18]

-

Washing: Carefully discard the planktonic culture from the wells. Wash the wells gently three times with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Final Wash: Discard the crystal violet solution and wash the wells again with PBS to remove excess stain.

-

Quantification: Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid or absolute ethanol to each well. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

Application Focus: Combating Medical Device-Associated Infections

A major clinical challenge is the prevention of infections associated with medical devices like catheters and implants.[19] Furanones are being actively investigated as antibacterial agents for device coatings.[22] By physically adsorbing or incorporating furanones into polymers like poly(L-lactic acid) (PLLA), surfaces can be rendered resistant to bacterial colonization and biofilm formation.[8][19] These coatings have been shown to significantly reduce bacterial load and slime production by pathogens like S. epidermidis and can provide sustained antibacterial effects for extended periods, representing a powerful strategy to prevent peri-implant infections.[8][19][22]

Part 2: The Furanone Core in Oncology: A Multi-Faceted Assault on Cancer

The furanone scaffold has emerged as a promising platform for the development of novel anticancer agents.[4][23] Synthetic and natural derivatives have demonstrated significant cytotoxicity against a broad spectrum of cancer cell lines, operating through diverse and often overlapping molecular mechanisms.[2][4]

Mechanism 1: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which furanones exert their anticancer effects is the induction of apoptosis (programmed cell death) and the halting of the cell division cycle.[4]

-

Apoptosis Induction: Many furanone derivatives trigger the intrinsic mitochondrial pathway of apoptosis.[4] This is often characterized by an increase in the production of intracellular reactive oxygen species (ROS), which disrupts mitochondrial function.[4] Key regulatory proteins are modulated, with an observed increase in the levels of the tumor suppressor p53 and the pro-apoptotic protein Bax, and a concurrent decrease in the anti-apoptotic protein Bcl-2.[4]

-

Cell Cycle Arrest: Furanones can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints. For example, certain bis-2(5H)-furanone derivatives have been shown to induce S-phase arrest in glioma cells, while other derivatives cause G2/M phase arrest in breast cancer cells.[4][24]

Mechanism 2: Interaction with Novel Cellular Targets

Beyond apoptosis and cell cycle modulation, some furanones have more direct molecular targets. Compound 4e, a bis-2(5H)-furanone derivative, has been shown to interact significantly with the DNA of C6 glioma cells, suggesting that DNA may be a primary target for this class of compounds.[24] Other theoretical studies propose that furanone derivatives could act as inhibitors of the Eag-1 potassium channel, a protein often overexpressed in cancer cells and linked to proliferation.[25]

Table 2: Cytotoxic Activity (IC₅₀) of Furanone Derivatives Against Human Cancer Cell Lines [4][24]

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Mechanistic Finding |

|---|---|---|---|

| Bis-2(5H)-furanone (4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA.[24] |

| Furan-based Pyridine Carbohydrazide (4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[4] |

| Furan-based N-phenyl triazinone (7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[4] |

| 5-O-silylated MBA | HCT-116 (Colon) | 1.3 | Potent antiproliferative activity.[4] |

| N-2(5H)-furanonyl sulfonyl hydrazone (5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage.[4] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the furanone test compound. Include wells for a vehicle control (e.g., DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC₅₀).

Part 3: Modulation of Inflammatory Pathways

The furanone scaffold is also implicated in the regulation of inflammatory responses.[3][26] Chronic inflammation is a key driver of numerous diseases, and compounds that can safely modulate these pathways are of high therapeutic value.

Mechanism: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

The primary anti-inflammatory mechanism identified for furanone derivatives is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzyme pathways.[3] These enzymes are responsible for the synthesis of potent inflammatory mediators—prostaglandins and leukotrienes, respectively. Synthetic 4,5-diaryl-3-hydroxy-2(5H)-furanones have demonstrated potent activity in animal models of inflammation, with evidence strongly suggesting that they exert their effects by inhibiting the COX pathway, thereby reducing prostaglandin production.[3] This mechanism is shared by well-known non-steroidal anti-inflammatory drugs (NSAIDs), and notably, the selective COX-2 inhibitor Rofecoxib contains a furanone ring that is critical for its binding to the enzyme.[27]

Conclusion and Future Horizons

The furanone ring system is unequivocally a pharmacophore of immense biological significance. Its natural occurrence as a defense molecule in marine algae has provided a powerful blueprint for the development of novel therapeutics.[5][6] The ability of furanone derivatives to act as anti-virulence agents by disarming bacteria without killing them represents a transformative strategy to combat the global threat of antibiotic resistance.[3][9] In oncology, their multi-pronged attack on cancer cells—through the induction of apoptosis, cell cycle arrest, and interaction with specific molecular targets—positions them as a promising scaffold for next-generation cancer therapies.[2][4]

The future of furanone research is vibrant. The ongoing synthesis and evaluation of new derivatives aim to enhance potency, improve selectivity, and minimize toxicity.[11][28] The exploration of furanone-based combination therapies, where they can potentiate the efficacy of existing antibiotics or chemotherapeutics, holds particular promise.[20][29][30] As our understanding of the intricate molecular interactions of this versatile scaffold continues to deepen, the furanone ring system is set to remain a central and highly valued component in the drug discovery and development pipeline.

References

-

Hentzer, M., Wu, H., Andersen, J. B., Riedel, K., Rasmussen, T. B., Bagge, N., Kumar, N., Schembri, M. A., Song, Z., Kristoffersen, P., Manefield, M., Costerton, J. W., Molin, S., Eberl, L., Steinberg, P., Kjelleberg, S., Høiby, N., & Givskov, M. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. The EMBO Journal, 22(15), 3803–3815. [Link]

-

Bentham Science Publishers. (2018). An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. Current Organic Chemistry, 22(22). [Link]

-

Willcox, M., Hume, E., Sankar, V., Tilia, D., & Thomas, T. (2008). Furanones as potential anti-bacterial coatings on biomaterials. Current eye research, 33(8), 661-8. [Link]

-

Rasmussen, T. B., Bjarnsholt, T., Skindersoe, M. E., Hentzer, M., Kristoffersen, P., Köte, M., Nielsen, J., Eberl, L., & Givskov, M. (2005). Furanones, potential agents for preventing Staphylococcus epidermidis biofilm infections?. Journal of Antimicrobial Chemotherapy, 56(6), 1126-9. [Link]

-

Janssens, J. C. A., Steenackers, H., Robijns, S., Gellens, E., Levin, J., Zhao, H., Hermans, K., De Coster, D., Verhoeven, T. L., Marchal, K., Vanderleyden, J., De Vos, D. E., & Van Eldere, J. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639-6648. [Link]

-

Irie, Y., O'Neil, A., O'May, C., & Kaito, T. (2012). Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation. Bioorganic & Medicinal Chemistry Letters, 22(18), 5969-5972. [Link]

-

Janssens, J. C. A., Steenackers, H., Robijns, S., Gellens, E., Levin, J., Zhao, H., Hermans, K., De Coster, D., Verhoeven, T. L., Marchal, K., Vanderleyden, J., De Vos, D. E., & Van Eldere, J. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639–6648. [Link]

-

Hernandez-Mena, I., & Sanchez-Gomez, M. V. (2022). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Letters in Drug Design & Discovery, 19(2), 177-186. [Link]

-

Khabibrakhmanova, A. M., Galyametdinova, I. V., Trizna, E. Y., Bogachev, M. I., Sharipova, M. R., & Kayumov, A. R. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 27(18), 5945. [Link]

-

Li, Y., Wang, C., Li, G., Wang, Y., Zhang, Y., & Yang, X. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical biology & drug design, 92(1), 1232-1240. [Link]

-

De Nys, R., & Steinberg, P. D. (2002). Furanones. Methods in enzymology, 351, 621-30. [Link]

-

ResearchGate. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. ResearchGate. [Link]

-

Ponnusamy, K., Paul, D., Kim, Y. S., & Lee, K. (2010). 2(5H)-Furanone Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus. Frontiers in Microbiology, 1, 1-8. [Link]

-

Niemela, T. K. (2001). The naturally occurring furanones: formation and function from pheromone to food. Food reviews international, 17(1), 71-119. [Link]

-

LaSarre, B., & Federle, M. J. (2013). Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. Future medicinal chemistry, 5(2), 153-6. [Link]

-

Cimmino, A., Scafato, P., Mathieu, V., Ingels, A., D'Amico, W., Pisani, L., Maddau, L., Superchi, S., Kiss, R., & Evidente, A. (2016). Natural and Synthetic Furanones with Anticancer Activity. Natural product communications, 11(10), 1471-1474. [Link]

-

Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. Bioorganic chemistry, 87, 466-484. [Link]

-

ResearchGate. (2016). Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. [Link]

-

Li, B., Liu, Y., Liu, X., Wang, X., Jiang, X., Zhang, X., & Li, D. (2014). In vivo evaluation of an antibacterial coating containing halogenated furanone compound-loaded poly(l-lactic acid) nanoparticles on microarc-oxidized titanium implants. International journal of nanomedicine, 9, 3167-78. [Link]

-

Rossi, R., Lessi, M., Manzini, C., & Bellina, F. (2017). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Current Organic Chemistry, 21(11), 1031-1070. [Link]

-

Trushin, M. V., & Mustafina, A. R. (2012). Antibacterial Effects and Genotoxicity of New Derivatives of Furanones. Middle-East Journal of Scientific Research, 12(4), 481-484. [Link]

-

Sadeghi, H., & Ghorbani, A. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 19(3), 226-235. [Link]

-

Hentzer, M., Riedel, K., Rasmussen, T. B., Heydorn, A., Andersen, J. B., Givskov, M., & Eberl, L. (2002). Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. Microbiology, 148(Pt 1), 87-102. [Link]

-

Rossi, R., Lessi, M., Manzini, C., & Bellina, F. (2017). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. Current Organic Chemistry, 21(11), 1031-1070. [Link]

-

Li, B., Liu, Y., Liu, X., Wang, X., Zhang, X., & Li, D. (2014). Antibacterial activity and biological performance of a novel antibacterial coating containing a halogenated furanone compound loaded poly(L-lactic acid) nanoparticles on microarc-oxidized titanium. Journal of biomedical materials research. Part A, 102(8), 2633-43. [Link]

-

Gimenez, M. R., Al-Sayyed, H., & Marks, R. S. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. International journal of molecular sciences, 22(6), 3029. [Link]

-

Brackman, G., Hillaert, U., Van Calenbergh, S., Vanhoutte, B., De Meyer, T., & Coenye, T. (2016). Investigation of Halogenated Furanones As Inhibitors of Quorum sensing-regulated Bioluminescence in Vibrio Harveyi. Bioorganic & Medicinal Chemistry, 24(22), 5945-5954. [Link]

-

ResearchGate. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. ResearchGate. [Link]

-

Foreverest Resources Ltd. (n.d.). Research Progress on Furanones. Foreverest Resources Ltd. [Link]

-

ResearchGate. (2019). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. ResearchGate. [Link]

-

Wang, J., Liu, Y., Wang, Y., Zhang, Y., & Yang, X. (2023). Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. ACS Omega, 8(25), 22695-22706. [Link]

-

Omanakuttan, A., Niu, H., Mudalungu, C. M., Krstin, S., & Lin, W. (2024). Siamfuranones A–C, three novel furanone derivatives from the flowers of Uvaria siamensis and their biological activities. Natural Product Research, 1-10. [Link]

-

Al-Harrasi, A., Ali, L., Hussain, J., & Ur-Rahman, A. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. Molecules, 29(18), 4202. [Link]

-

Ponnusamy, K., Paul, D., Kim, Y. S., & Lee, K. (2010). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. Journal of microbiology and biotechnology, 20(5), 833-8. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2(5H)-Furanone in Advancing Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

ResearchGate. (2017). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. ResearchGate. [Link]

-

Kazan Federal University. (2021). Biologists study furanone derivatives as prospective treatment for complex cases of mixed infections. Kazan Federal University. [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(2). [Link]

-

ResearchGate. (2024). Natural products containing a 3(2H)‐furanone core.. ResearchGate. [Link]

-

Nielsen, T. E., D'Alvise, J., & Givskov, M. (2004). Synthesis of furanone-based natural product analogues with quorum sensing antagonist activity. Bioorganic & medicinal chemistry, 12(2), 363-72. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Antibacterial activity and biological performance of a novel antibacterial coating containing a halogenated furanone compound loaded poly(L-lactic acid) nanoparticles on microarc-oxidized titanium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]